6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
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Overview
Description
6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that features a morpholine ring attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the reaction of a pyrimidinone derivative with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidinone, followed by the addition of morpholine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another heterocyclic compound with potential biological activity.
Benzimidazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-(4-Morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to the presence of both a morpholine ring and a thioxo group, which confer distinct chemical and biological properties
Properties
CAS No. |
90648-65-0 |
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Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29g/mol |
IUPAC Name |
6-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O2S/c13-8-5-7(10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) |
InChI Key |
KCSFADISYSEEGE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=O)NC(=S)N2 |
Origin of Product |
United States |
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